![molecular formula C11H12N4O2 B3058186 ethyl 2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)acetate CAS No. 883290-90-2](/img/structure/B3058186.png)
ethyl 2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)acetate
Overview
Description
“Ethyl 2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)acetate” is a chemical compound that belongs to the class of organic compounds known as triazoles . It is characterized by a 1,2,4-triazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms . The compound also contains a pyridin-3-yl group and an ethyl acetate group .
Scientific Research Applications
Biological Material and Organic Compound Research
This compound is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Cell-Based Impedance Spectroscopy
The compound could potentially be used in cell-based impedance spectroscopy (CBI), a powerful tool that uses the principles of electrochemical impedance spectroscopy (EIS) by measuring changes in electrical impedance relative to a voltage applied to a cell layer .
Anti-Fibrosis Activity
Some derivatives of the compound have shown promising anti-fibrosis activity. They have been found to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro .
Antimicrobial Features
Triazole compounds, which include the compound , have been found to have antimicrobial features. They have been used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index .
Cancer Treatment
The compound could potentially be used in cancer treatment. The PI3K/Akt/mTOR signaling pathway is a validated drug target for cancer treatment that plays a critical role in controlling tumor growth, proliferation, and apoptosis .
Antioxidant Properties
Triazole compounds, including the compound , have been found to have antioxidant properties. Antioxidants are important compounds that reduce or eliminate free radicals and thus protect cells against oxidative injury .
Future Directions
The future directions for research on “ethyl 2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)acetate” could include detailed studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Given the wide range of biological activity of similar compounds, it would also be interesting to explore its potential applications in medicinal chemistry .
properties
IUPAC Name |
ethyl 2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-2-17-10(16)6-9-13-11(15-14-9)8-4-3-5-12-7-8/h3-5,7H,2,6H2,1H3,(H,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEVIOYHVMLURW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC(=NN1)C2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362545 | |
Record name | ethyl 2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
883290-90-2 | |
Record name | Ethyl 5-(3-pyridinyl)-1H-1,2,4-triazole-3-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=883290-90-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl 2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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